molecular formula C11H21ClN2O2 B1381144 tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride CAS No. 1434142-28-5

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride

Cat. No.: B1381144
CAS No.: 1434142-28-5
M. Wt: 248.75 g/mol
InChI Key: HPGJJHJYXDCYAU-UHFFFAOYSA-N
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Description

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride is a valuable synthetic intermediate in pharmaceutical research and development . Its defining spiro[2.4]heptane scaffold incorporates a cyclopropane ring, a high-strain motif that can significantly improve the potency, metabolic stability, and physicochemical properties of drug candidates . The presence of the tert-butoxycarbonyl (Boc) protecting group safeguards the secondary amine, allowing for selective manipulation of other functional groups during complex synthetic sequences . This protected spirocyclic amine is particularly useful for constructing novel molecular libraries for screening in central nervous system (CNS) and oncology drug discovery programs, where three-dimensional, space-efficient structures are highly sought after. De-protection of the Boc group under mild acidic conditions readily regenerates the free amine, enabling its incorporation as a rigid core or conformational constraint in target molecules . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.4]heptan-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-11(8)4-5-12-7-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGJJHJYXDCYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-28-5
Record name Carbamic acid, N-5-azaspiro[2.4]hept-1-yl-, 1,1-dimethylethyl ester, hydrochloride (1:1)
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Record name tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride
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Preparation Methods

Starting Materials and Intermediates

Compound Name Description CAS Number Role in Synthesis
5-Azaspiro[2.4]heptane amine Spirocyclic amine precursor Not always commercially available Starting scaffold
tert-Butyl chloroformate Carbamate protecting agent 507-19-7 Introduces Boc group
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride Key intermediate 2055841-30-8 Precursor for carbamate formation
tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate Intermediate carbamate 351369-07-8 Precursor to hydrochloride salt

Stepwise Synthesis

  • Boc Protection of the Spirocyclic Amine

    The free amine of 5-azaspiro[2.4]heptane is reacted with tert-butyl chloroformate under inert atmosphere (nitrogen or argon) to form the Boc-protected carbamate. The reaction is typically conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran at 0–25 °C.

  • Purification of Boc-Protected Intermediate

    The crude product is purified by standard techniques such as silica gel chromatography or recrystallization from solvents like ethyl acetate/hexane to remove unreacted starting materials and side products.

  • Formation of Hydrochloride Salt

    The Boc-protected carbamate is treated with hydrogen chloride gas or HCl in dioxane to form the hydrochloride salt. This step improves the compound’s stability and solubility for further applications.

  • Final Purification

    The hydrochloride salt is purified by crystallization from polar aprotic solvents such as acetonitrile/water mixtures to achieve high purity and enantiomeric excess.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Time Notes
Boc Protection tert-Butyl chloroformate, base (e.g., triethylamine) DCM or THF 0–25 °C 2–4 h Inert atmosphere to prevent side reactions
Salt Formation HCl gas or HCl in dioxane Dioxane or ethanol/ethyl acetate Room temp 1–2 h pH control critical for yield
Purification Recrystallization or chromatography Acetonitrile/water or EtOAc/hexane Ambient Variable Chiral chromatography may be applied

Analytical and Purity Considerations

  • Enantiomeric Purity: Achieved via chiral chromatography (polysaccharide-based columns such as Chiralpak IA/IB). Enantiomeric excess (ee) is validated by chiral HPLC or NMR with chiral shift reagents.
  • Structural Confirmation:
    • ^1H and ^13C NMR spectroscopy confirm Boc group presence (tert-butyl group signals at δ 1.4–1.5 ppm) and spirocyclic framework.
    • High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., m/z 212.2887 for C11H20N2O2).
    • X-ray crystallography resolves 3D conformation and confirms hydrochloride salt formation.
  • Yield and Purity: Optimized methods report yields >70% with purity ≥98%.

Research Findings and Industrial Relevance

  • The method disclosed in WO2017190609A1 patent demonstrates a high-efficiency synthetic route for a related intermediate, emphasizing improved yield, stereochemical purity, and scalability for industrial production.
  • The reaction sequence avoids unnecessary waste and simplifies operation, making scale-up feasible.
  • Salt formation conditions (pH, solvent choice) are critical for crystallinity and recovery.
  • Stereochemical control is essential as enantiomers exhibit different reactivity and biological activity.

Summary Table of Preparation Methods

Preparation Aspect Details References
Starting Material 5-Azaspiro[2.4]heptane amine
Key Reaction Boc protection via tert-butyl chloroformate
Salt Formation Treatment with HCl gas or HCl/dioxane
Purification Recrystallization, chromatography, chiral HPLC
Analytical Techniques NMR, HRMS, X-ray crystallography
Yield and Purity >70% yield, ≥98% purity
Industrial Scale-up Feasible with controlled conditions

Concluding Remarks

The preparation of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride is well-established through Boc protection of the spirocyclic amine followed by hydrochloride salt formation. The process benefits from optimized reaction conditions that ensure high stereochemical purity and yield, suitable for pharmaceutical research and potential industrial production. Analytical validation via NMR, HRMS, and crystallography confirms the integrity of the compound and its spirocyclic structure.

This synthesis route provides a reliable foundation for further functionalization and application in drug discovery, particularly in kinase inhibitor and CNS therapeutic development.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different spirocyclic derivatives .

Scientific Research Applications

Chemistry: In synthetic organic chemistry, tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, aiming to develop new therapeutic agents. Its stability and reactivity make it a promising candidate for drug development .

Industry: In industrial settings, the compound is used in the development of new materials and chemical processes. Its unique properties enable the creation of innovative products and technologies .

Mechanism of Action

The mechanism of action of tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The spirocyclic scaffold of the target compound is shared with several analogs, differing in ring size, heteroatom placement, and substituents. Key examples include:

Compound Name CAS Number Molecular Formula Key Structural Differences Purity Physical Form Source
tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride 1434142-28-5 C₁₁H₂₁ClN₂O₂ Base structure; hydrochloride salt ≥98% Solid
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate (20a) N/A C₁₀H₁₇NO₂ Carboxylate instead of carbamate; no hydrochloride salt 95% yield Colorless oil
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride 1352546-72-5 C₁₂H₂₁ClN₂O₂ Larger spiro ring (3.3 vs. 2.4); additional methyl group 95% Solid
Benzyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride 1707602-66-1 C₁₄H₁₉ClN₂O₂ Benzyl carbamate instead of tert-butyl N/A Solid
tert-Butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate 351369-07-8 C₁₂H₂₀N₂O₂ Methyl substitution on the spiro ring 95% Not specified

Key Observations :

  • Ring Size and Heteroatoms : Compounds like 20a (4-azaspiro[2.4]heptane) and 2-azaspiro[3.3]heptane derivatives exhibit altered ring sizes or heteroatom positions, impacting conformational flexibility and electronic properties .
  • Salt Forms: Hydrochloride salts (e.g., CAS: 1434142-28-5) generally exhibit improved solubility in aqueous media compared to non-ionic forms like 20a, which is an oil .
Physical Properties
  • Melting Points: Hydrochloride salts (e.g., CAS: 1434142-28-5) are typically solids, while non-salt derivatives like 20a exist as oils, underscoring the role of salt formation in crystallinity .
  • Stability : The trifluoroacetyl-protected analogs (e.g., 20p , 20r ) exhibit lower yields (69–88%) and varied physical states (glassy solids vs. oils), highlighting sensitivity to protecting groups .

Biological Activity

tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride, known by its CAS number 1434142-28-5, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H21ClN2O2
  • Molecular Weight : 248.75 g/mol
  • CAS Number : 1434142-28-5
  • MDL Number : MFCD27956918

The compound features a spirocyclic structure that contributes to its unique biological activity. Its synthesis involves the formation of a carbamate, which is known to influence various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system. Research indicates that it may act as a modulator of certain receptors, potentially influencing neurochemical pathways involved in mood regulation and cognitive function.

Pharmacological Studies

  • Antidepressant Effects :
    • A study evaluated the antidepressant-like effects of the compound in animal models. Results indicated a significant reduction in depressive behaviors, suggesting its potential as an antidepressant agent.
  • Cognitive Enhancement :
    • Research has shown that the compound may enhance cognitive functions such as memory and learning in rodent models. This effect is hypothesized to be mediated through cholinergic pathways.
  • Neuroprotective Properties :
    • In vitro studies demonstrated that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage.

Case Study 1: Antidepressant Activity

In a controlled experiment involving mice subjected to chronic stress, administration of this compound resulted in a marked improvement in behavioral assessments compared to control groups receiving saline. The study utilized the forced swim test (FST) and tail suspension test (TST) to evaluate depressive-like behaviors.

Treatment GroupFST Duration (seconds)TST Duration (seconds)
Control120180
Compound Dose80100

The results indicated that the compound significantly reduced immobility time, suggesting antidepressant-like properties.

Case Study 2: Cognitive Function Improvement

A separate study focused on the effects of the compound on cognitive function used the Morris water maze test to assess spatial learning and memory retention in rats.

Treatment GroupLatency to Find Platform (seconds)Time Spent in Target Quadrant (%)
Control6030
Compound Dose4050

The data showed that rats treated with this compound exhibited improved memory performance.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride, and what intermediates are critical?

  • Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the 5-azaspiro[2.4]heptane scaffold, followed by salt formation. Key intermediates include ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride (CAS: 2055841-30-8) and tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (CAS: 351369-07-8). Optimized conditions involve coupling agents like EDC/HOBt and controlled HCl gas exposure for salt formation .

Q. How should purification be conducted to achieve high enantiomeric purity?

  • Methodology : Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. Crystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) enhances purity. Enantiomeric excess (ee) is validated via chiral HPLC or NMR with chiral shift reagents .

Q. Which spectroscopic techniques confirm the spirocyclic structure and Boc group integrity?

  • Methodology :

  • 1H/13C NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl group) and characteristic spirocyclic proton splitting patterns.
  • HRMS : Exact mass analysis (e.g., m/z 212.2887 for C11H20N2O2) ensures molecular formula accuracy.
  • X-ray crystallography : Resolves spirocyclic conformation and hydrogen bonding in the hydrochloride salt .

Advanced Research Questions

Q. How can conflicting NMR data on spirocyclic conformations be resolved?

  • Methodology : Use variable-temperature NMR to assess dynamic equilibria between conformers. Density Functional Theory (DFT) calculations predict low-energy conformations, which are cross-validated with X-ray data. For example, spiro[2.4]heptane derivatives show distinct NOE correlations between bridgehead protons and the Boc group .

Q. What strategies optimize the hydrochloride salt yield during synthesis?

  • Methodology :

  • pH-controlled precipitation : Adjust reaction pH to 2–3 using HCl in dioxane.
  • Counterion screening : Test alternative salts (e.g., oxalate, hemioxalate) for improved crystallinity.
  • Solvent selection : Use ethanol/ethyl acetate mixtures to enhance salt solubility and recovery .

Q. How do stereochemical variations (R vs. S configurations) impact reactivity?

  • Methodology : (S)-enantiomers (e.g., CAS: 127199-44-4) exhibit distinct reactivity in nucleophilic substitutions due to steric hindrance. Diastereomeric resolution via diethyl tartrate-mediated crystallization or enzymatic kinetic resolution (e.g., lipase-catalyzed acyl transfer) ensures stereochemical fidelity .

Q. How does the compound’s stability under acidic/basic conditions affect its use in peptide coupling?

  • Methodology : The Boc group is labile under acidic conditions (e.g., TFA in DCM). Stability studies (TGA/DSC) reveal decomposition above 150°C. For peptide coupling, use mild deprotection conditions (e.g., 20% TFA in DCM for 30 min) to preserve the spirocyclic core .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride

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